DMAP.HCl possesses a heterocyclic structure with a six-membered pyridine ring containing a nitrogen atom. Attached to the ring at positions 2 and 6 are methoxy groups (CH3O-). The amine group (NH2) is located at position 3. The hydrochloride salt formation involves a proton (H+) from HCl bonding with the lone pair of electrons on the amine nitrogen [].
,6-Dimethoxypyridin-3-amine monohydrochloride (also known as 3-amino-2,6-dimethoxypyridine monohydrochloride) is a relatively simple molecule to synthesize and can be prepared from various starting materials using different methods. Research articles detail methods for its synthesis using readily available starting materials, allowing researchers to readily obtain this compound for further investigation. Source: [A facile synthesis of 3-amino-2,6-dimethoxypyridine and its derivatives]
While the full scope of its potential applications is still being explored, research suggests that 2,6-dimethoxypyridin-3-amine monohydrochloride may hold promise in several areas of scientific research:
Irritant